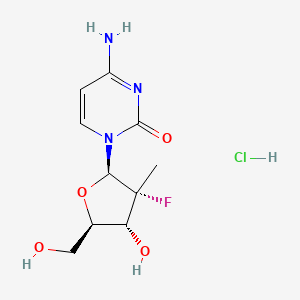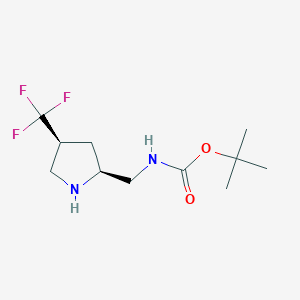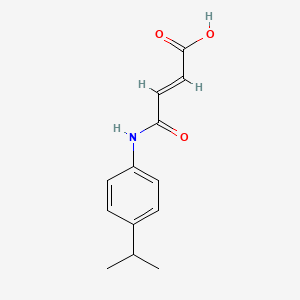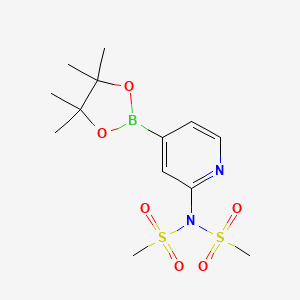
2-((Dimethylamino)methyl)acrylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Dimethylamino)methyl)acrylic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and versatility, making it a valuable compound for scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)acrylic acid hydrochloride typically involves the reaction of dimethylamine with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Dimethylamino)methyl)acrylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can produce various substituted derivatives .
Applications De Recherche Scientifique
2-((Dimethylamino)methyl)acrylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polymers with unique properties, such as pH and temperature responsiveness
Biology: The compound is utilized in the synthesis of biocompatible materials for drug delivery systems and tissue engineering
Industry: The compound is used in the production of coatings, adhesives, and textiles to improve properties like adhesion and water resistance
Mécanisme D'action
The mechanism of action of 2-((Dimethylamino)methyl)acrylic acid hydrochloride involves its interaction with molecular targets and pathways. The compound’s dimethylamino group can participate in various chemical interactions, influencing the behavior of the compound in different environments. For example, in drug delivery systems, it can enhance the delivery of therapeutic agents by responding to pH changes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A similar compound used in the production of polymers with pH and temperature responsiveness.
2-(Dimethylamino)methyl-4-formyl-6-methoxyphenyl acrylate: Another related compound with applications in responsive polymer synthesis.
Uniqueness
2-((Dimethylamino)methyl)acrylic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as enhanced reactivity and versatility in various applications. Its ability to form stable hydrochloride salts also adds to its uniqueness, making it suitable for a wide range of scientific and industrial uses .
Propriétés
Formule moléculaire |
C6H12ClNO2 |
|---|---|
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(6(8)9)4-7(2)3;/h1,4H2,2-3H3,(H,8,9);1H |
Clé InChI |
QPEPNVZJJWONLJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=C)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,3'-Bipyridine]-2-carboxylic acid](/img/structure/B12992993.png)
![tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12992997.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B12992998.png)


![3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B12993004.png)
![3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993006.png)


![1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B12993018.png)


